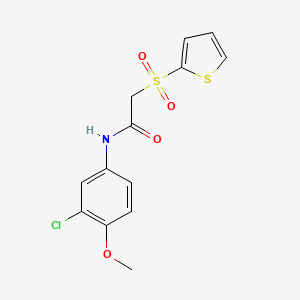![molecular formula C20H23ClO10 B2488352 [3,4,5-Tris(acetyloxy)-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate CAS No. 1094814-87-5](/img/structure/B2488352.png)
[3,4,5-Tris(acetyloxy)-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis techniques for related compounds often involve selective protection/deprotection of hydroxy groups, oxidation, and cyclization reactions. For example, the synthesis of prostaglandin derivatives involves selective protection and deprotection steps, followed by oxidation and elimination reactions (Vostrikov et al., 2016).
Molecular Structure Analysis
Molecular structure characterization typically utilizes techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy. For instance, the crystal and molecular structure of tris-(2-hydroxyethyl)ammonium 4-chlorophenoxy acetate was established using single-crystal X-ray diffractometry (Loginov et al., 2012).
Chemical Reactions and Properties
Chemical reactions involve transformations and syntheses, including cyclization and the formation of novel heterocyclic compounds. For example, the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide indicates complex chemical behavior and reactivity (Bekircan et al., 2015).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding compound behavior. The synthesis and crystal structure of related compounds, like 5-(p-Tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione, provide insights into the crystalline structure and interactions within the crystal lattice (Xue et al., 2008).
Chemical Properties Analysis
Chemical properties encompass reactivity, stability, and interaction with other compounds. Studies like the catalytic hydrogenation of 5,6-dihydro-4H-1,2-oxazines reveal insights into reaction mechanisms and the formation of new structures (Sukhorukov et al., 2008).
Wissenschaftliche Forschungsanwendungen
Molecular and Crystal Structure Studies
- Molecular and Crystal Structure of Tris-(2-hydroxyethyl)ammonium 4-chlorophenoxy Acetate
- This study explores the molecular structure of a compound related to [3,4,5-Tris(acetyloxy)-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate using single-crystal X-ray diffractometry. It reveals detailed information about intramolecular hydrogen bonds and intermolecular interactions, contributing to a deeper understanding of similar compounds' structural properties (Loginov et al., 2012).
Photodegradation Studies
- Photodegradation of Azole Fungicide Triadimefon
- Research into the photostability of triadimefon, a fungicide with a structure related to this compound, provides insights into the photodegradation process of such compounds in various solvents, contributing to the understanding of their environmental behavior (Nag & Dureja, 1997).
Reactivity Studies
- Reactivity of Methyl (3,6‐Dichloropyridazin‐4‐yl)Acetate
- A study on the reactivity of a compound structurally related to this compound offers insights into nucleophilic displacement reactions, providing valuable information on the chemical behavior and potential applications of similar molecules (Adembri et al., 1976).
Isochroman Derivatives Studies
- Isochroman Derivatives and Their Tendency to Crystallize in Chiral Space Groups
- This research examines the crystal structures of isochroman derivatives, which are structurally related to this compound, highlighting the importance of molecular arrangement in crystal formation and its implications for similar compounds (Palusiak et al., 2004).
Synthesis and Application Studies
- Synthesis and Antibacterial Activity of Some Novel 4‐Oxo‐1,3‐thiazolidines, 2‐Oxoazetidines and 5‐Oxoimidazolines
- This paper focuses on the synthesis of novel compounds, including those related to this compound, and their antibacterial activity, providing a basis for the development of new pharmaceuticals (Desai et al., 2001).
Eigenschaften
IUPAC Name |
[3,4,5-triacetyloxy-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClO10/c1-10(22)26-9-16-17(27-11(2)23)18(28-12(3)24)19(29-13(4)25)20(31-16)30-15-8-6-5-7-14(15)21/h5-8,16-20H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWVGIQOXJMZGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2Cl)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

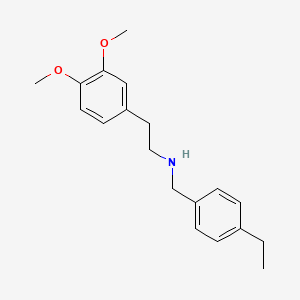

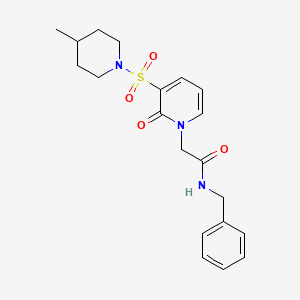
![Methyl 2-[6-(4-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2488273.png)
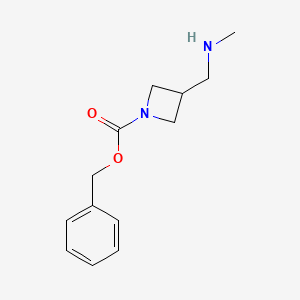
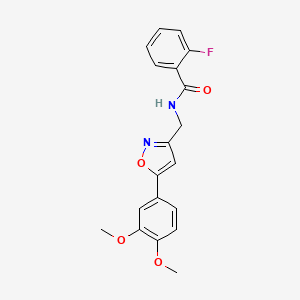
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2488279.png)
![Ethyl 4-[[7-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2488282.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2488286.png)
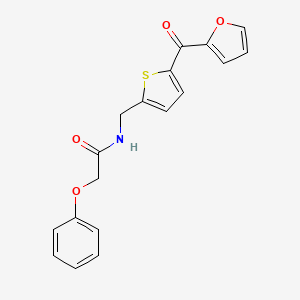
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2488288.png)
![(1S)-1-[3-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2488290.png)
